1-Tetracosanol

Biocatalysis Enzyme kinetics Tall-oil upgrading

1-Tetracosanol (lignoceryl alcohol, C24H50O) is a very long-chain primary fatty alcohol consisting of a saturated 24-carbon alkyl chain terminated by a hydroxyl group. It is isolated from various plant sources including grape seeds, evening primrose (Oenothera biennis), pitaya fruits (Hylocereus polyrhizus), and Arabian jasmine (Jasminum sambac), and serves as a plant metabolite.

Molecular Formula C24H50O
Molecular Weight 354.7 g/mol
CAS No. 506-51-4
Cat. No. B057610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetracosanol
CAS506-51-4
Molecular FormulaC24H50O
Molecular Weight354.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C24H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3
InChIKeyTYWMIZZBOVGFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Tetracosanol (CAS 506-51-4) Technical Baseline and Procurement Context


1-Tetracosanol (lignoceryl alcohol, C24H50O) is a very long-chain primary fatty alcohol consisting of a saturated 24-carbon alkyl chain terminated by a hydroxyl group [1]. It is isolated from various plant sources including grape seeds, evening primrose (Oenothera biennis), pitaya fruits (Hylocereus polyrhizus), and Arabian jasmine (Jasminum sambac), and serves as a plant metabolite [1]. As a C24 very long-chain fatty alcohol (VLCFA), it occupies a distinct position within the policosanol family between docosanol (C22) and hexacosanol (C26)/octacosanol (C28) [2]. The compound is commercially available in research-grade purities ranging from ≥98% (GC) to ≥99% (capillary GC), with typical melting point specifications of 74-77°C .

Why 1-Tetracosanol Cannot Be Interchanged with Shorter-Chain Fatty Alcohols


Generic substitution of 1-tetracosanol (C24) with shorter-chain analogs such as 1-docosanol (C22) or 1-octacosanol (C28) fails across multiple critical dimensions because chain length dictates fundamentally different biochemical and biophysical behaviors. In enzymatic systems, alcohol dehydrogenase from Saccharomyces cerevisiae exhibits chain length-dependent oxidation kinetics that differ markedly across C2-C24 substrates, with C24 requiring distinct immobilization strategies to achieve comparable conversion rates [1]. In sphingolipid biochemistry, the C24 acyl chain of CER N-(tetracosanoyl)-sphingosine (CER NS) is structurally non-substitutable; experimental substitution of CER NS with free fatty acid C24 plus free sphingosine in lipid models results in loss of the CER amide bond and disruption of barrier functionality [2]. Furthermore, principal component analysis of olive processing data demonstrates that 1-tetracosanol clusters with 1-hexacosanol, erythrodiol, and 1-octacosanol, whereas 1-docosanol segregates into an entirely different component group, confirming that these alcohols do not behave interchangeably in complex lipid matrices [3].

1-Tetracosanol Quantitative Differentiation Evidence for Scientific Procurement


Immobilized HLAD Activity on 1-Tetracosanol (C24) vs. Ethanol and Shorter Alcohols

In a comparative study of horse liver alcohol dehydrogenase (HLAD) oxidation across aliphatic alcohols of varying chain length, immobilized HLAD retained greater than 50% activity toward 1-tetracosanol (C24) and docosanol (C22) relative to the value obtained with ethanol [1]. This activity retention for very long-chain substrates represents a finding not previously reported for standard alcohol dehydrogenases and demonstrates that C24 is a viable substrate for biocatalytic oxidation in industrial tall-oil fractionation platforms [1].

Biocatalysis Enzyme kinetics Tall-oil upgrading

YADH Oxidation of 1-Tetracosanol: Immobilized vs. Soluble Enzyme Stability at 58°C

Oxidation of 1-tetracosanol (C24) to lignoceric acid by yeast alcohol dehydrogenase (YADH) was systematically compared under soluble versus immobilized enzyme conditions. Immobilization of YADH onto glyoxyl agarose supports crosslinked with polyethylenimine produced a catalyst 60-fold more stable than the soluble enzyme at 40°C [1]. Under optimal reaction conditions for tetracosanol oxidation (pH 8.2, 58°C), the soluble enzyme inactivated rapidly, precluding its use in batch reactions, whereas the immobilized YADH enabled up to three sequential reaction batches with catalyst recovery [1].

Green chemistry Oleochemicals Biocatalyst engineering

C24 Acyl Chain Specificity in CER NS: Structural Non-Substitutability in Skin Lipid Barrier Models

CER N-(tetracosanoyl)-sphingosine (CER NS) containing the C24 acyl chain derived from 1-tetracosanol is a critical component of the stratum corneum lipid barrier. In a controlled lipid model study, researchers substituted CER NS with free fatty acid C24 plus free sphingosine to simulate the loss of the CER amide bond, resulting in demonstrable disruption of lipid organization [1]. The study specifically employed CER NS (C24) alongside CER EOS (C30) and CER NP (C24 and C16) as structurally defined reference standards, confirming that the C24 chain length is a non-arbitrary requirement for ceramide function [1].

Sphingolipid biochemistry Skin barrier research Lipidomics

Principal Component Clustering: 1-Tetracosanol Segregates from 1-Docosanol in Olive Oil Lipidomics

In a multivariate analysis of sterol and fatty alcohol changes during ripe olive processing, principal component analysis (PCA) revealed three distinct compound groupings [1]. 1-Tetracosanol clustered with 1-hexacosanol, erythrodiol, and 1-octacosanol, whereas 1-docosanol grouped separately with clerosterol and brassicasterol [1]. This chemometric separation confirms that 1-tetracosanol and 1-docosanol exhibit fundamentally different compositional behavior and cannot be considered analytical or functional surrogates. Discriminant analysis using these variables permitted 100% success in classification according to cultivars and processing steps [1].

Lipidomics Food chemistry Chemometrics

Commercial Purity Grade Differentiation: ≥99% (GC) vs. ≥98% (GC) Specifications

1-Tetracosanol is commercially available in multiple purity grades that directly impact suitability for specific applications. Standard research-grade material is offered at ≥98.0% purity by GC (TCI, Chem-Impex, MedChemExpress), suitable for general organic synthesis and biochemical reagent use [1]. Higher-purity material at ≥99% by capillary GC (Sigma-Aldrich L3507, AKSci) is available for applications requiring analytical standard-grade material with reduced impurity profiles . This purity stratification is not uniformly available across all policosanol chain lengths; shorter-chain analogs may have different commercial purity availability.

Analytical standards Quality control Procurement specifications

1-Tetracosanol High-Value Application Scenarios Based on Quantitative Evidence


Biocatalytic Upgrading of Tall-Oil Pitch Fractions in Green Oleochemical Processing

1-Tetracosanol is a key substrate for enzymatic oxidation in the valorization of tall-oil pitch from Kraft pulping. Immobilized HLAD retains >50% activity on tetracosanol (C24) relative to ethanol, enabling biocatalytic conversion under mild conditions [1]. Immobilized YADH systems achieve 60-fold enhanced stability at 40°C and enable up to three sequential batch reactions for tetracosanol oxidation at pH 8.2 and 58°C, with applications in producing plasticizers, lubricants, and detergent intermediates [2].

Skin Barrier Lipid Research and Ceramide NS Analytical Reference Standard

CER N-(tetracosanoyl)-sphingosine (CER NS), derived from the C24 acyl chain of 1-tetracosanol, serves as a structurally essential reference compound in stratum corneum lipid barrier research. Experimental substitution of CER NS with free fatty acid C24 plus free sphingosine disrupts lipid organization, confirming the non-substitutable nature of this specific ceramide species [3]. Researchers studying impaired skin barrier function rely on CER NS (C24) as a defined standard for investigating CER NS:CER NP ratios that correlate with barrier integrity [4].

Food Chemistry and Olive Oil Authentication via Fatty Alcohol Profiling

1-Tetracosanol serves as a discriminatory biomarker in olive oil authentication and cultivar classification. PCA demonstrates that 1-tetracosanol clusters with 1-hexacosanol and 1-octacosanol, whereas 1-docosanol segregates into an entirely different component group [5]. Discriminant analysis using these fatty alcohol profiles permits 100% success in classification according to cultivars and processing steps, making 1-tetracosanol an essential analytical standard for food authenticity and regulatory compliance testing [5].

Analytical Method Development Requiring High-Purity C24 Fatty Alcohol Standard

For analytical method validation, quality control testing, and ANDA (Abbreviated New Drug Application) submissions, 1-tetracosanol at ≥99% purity by capillary GC is the appropriate procurement grade . This purity tier supports HPLC and GC-MS method development where trace impurity profiles must be minimized and batch-to-batch reproducibility is critical. Lower-purity grades (≥98% GC) remain suitable for organic synthesis and general biochemical reagent applications where analytical-grade specifications are not required [6].

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